molecular formula C16H24ClN3O B3035163 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 303150-94-9

3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No. B3035163
CAS RN: 303150-94-9
M. Wt: 309.83 g/mol
InChI Key: QVJJMXDNDHJIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide” is a chemical compound with the molecular formula C16H24ClN3O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chloro group, a dimethyl group, a phenyl group, and a methylpiperazinyl group attached to a propanamide backbone .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.84 . Other physical and chemical properties such as boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

1. Antitumor Applications

3-Chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide has been studied for its potential in cancer chemotherapy. Specifically, compounds related to this chemical, such as Baker's antifol, have been identified as reversible inhibitors of dihydrofolate reductase, showing promise in this field (Camerman, Smith, & Camerman, 1978).

2. Development of Neurokinin-1 Receptor Antagonists

Compounds structurally similar to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide have been developed as neurokinin-1 receptor antagonists. These compounds are significant in their potential efficacy for conditions like emesis and depression (Harrison et al., 2001).

3. Anticonvulsant Hybrid Compounds

Research has involved creating hybrid molecules combining the chemical fragments of known antiepileptic drugs, which include structural elements similar to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide. These studies aim to develop new anticonvulsant agents with broader spectrums of activity across various seizure models (Kamiński et al., 2015).

4. Biological Activity in Halogenated Hydrocarbons

Studies have investigated the amination reaction of halogenated hydrocarbons similar in structure to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide. This research is significant for understanding the biological activities of these compounds, including their antimycobacterial properties (Bai et al., 2012).

5. Nonlinear Optical Properties in Chalcone Derivatives

Compounds structurally related to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide have been synthesized to investigate their nonlinear optical properties. These studies are crucial for developing new materials for optical device applications like optical limiters (Rahulan et al., 2014).

6. Exploration in Glucocorticoid Receptor Modulators

Research into heterocyclic glucocorticoid receptor modulators has included structures analogous to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide. These studies focus on understanding the structure-activity relationships, which are key in developing new therapeutic agents for conditions modulated by the glucocorticoid receptor (Xiao et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data .

properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-16(2,12-17)15(21)18-13-4-6-14(7-5-13)20-10-8-19(3)9-11-20/h4-7H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJJMXDNDHJIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155848
Record name 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303150-94-9
Record name 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.